2-(4-Propylphenyl)propane-1,3-diol
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Overview
Description
2-(4-Propylphenyl)propane-1,3-diol is an organic compound with the molecular formula C12H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with formaldehyde and a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propylbenzaldehyde or 4-propylbenzoic acid.
Reduction: Formation of 2-(4-propylphenyl)propane.
Substitution: Formation of 2-(4-propylphenyl)propane-1,3-dichloride or 2-(4-propylphenyl)propane-1,3-diamine.
Scientific Research Applications
2-(4-Propylphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)propane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the aromatic ring.
2-(4-Methoxyphenyl)propane-1,3-diol: Similar structure with a methoxy group instead of a propyl group.
2-(4-Hydroxyphenyl)propane-1,3-diol: Contains a hydroxyl group on the aromatic ring, leading to different reactivity
Uniqueness
2-(4-Propylphenyl)propane-1,3-diol is unique due to the presence of the propyl group on the aromatic ring, which can influence its hydrophobicity and reactivity. This structural feature can enhance its interactions with hydrophobic environments and make it a valuable compound for specific applications .
Properties
CAS No. |
102364-17-0 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-propylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-10-4-6-11(7-5-10)12(8-13)9-14/h4-7,12-14H,2-3,8-9H2,1H3 |
InChI Key |
ORJRCAATWAYUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CO)CO |
Origin of Product |
United States |
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